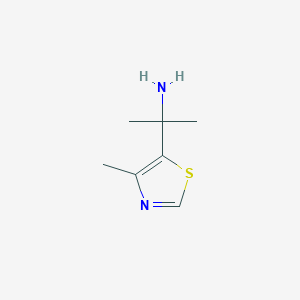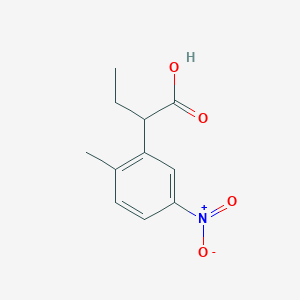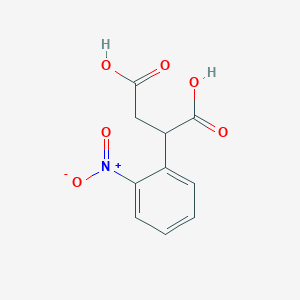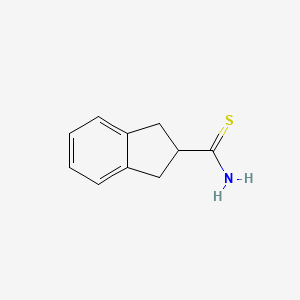
4-(4-(Trifluoromethyl)phenyl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Trifluoromethyl)phenyl)pentan-2-one is an organic compound with the molecular formula C12H13F3O It is a derivative of valerophenone and features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one typically involves the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride through chlorination.
Preparation of 1-halo-4-methoxyl butane: This involves the halogenation of 4-methoxyl butane.
Formation of Grignard reagent: The reaction of 1-halo-4-methoxyl butane with magnesium metal produces the Grignard reagent.
Final coupling reaction: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted derivatives with various functional groups.
科学研究应用
4-(4-(Trifluoromethyl)phenyl)pentan-2-one has several applications in scientific research:
作用机制
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and overall structure.
1-(4-Trifluoromethylphenyl)pentan-1-one: A closely related compound with similar chemical properties and applications.
属性
分子式 |
C12H13F3O |
|---|---|
分子量 |
230.23 g/mol |
IUPAC 名称 |
4-[4-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-8(7-9(2)16)10-3-5-11(6-4-10)12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI 键 |
RPFCNBLAYZFQQN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
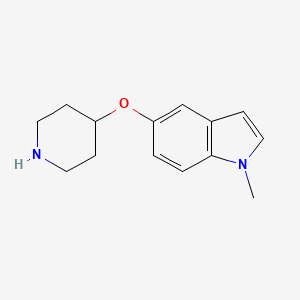
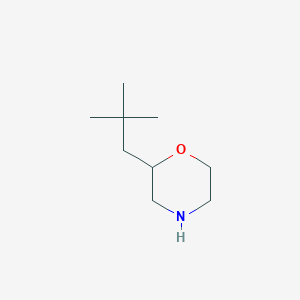
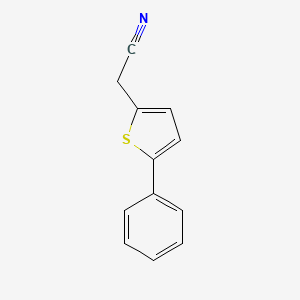

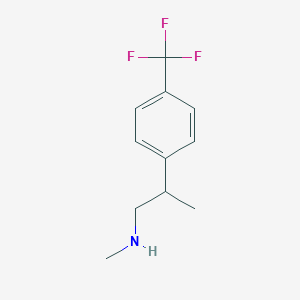
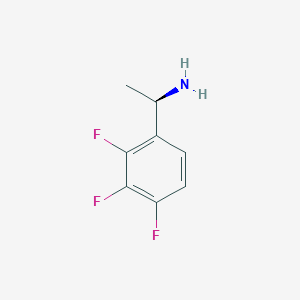
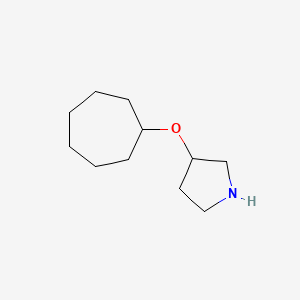

![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
